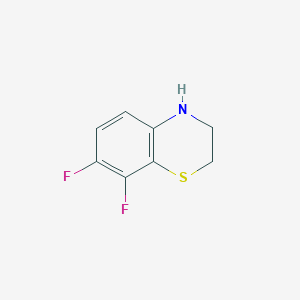

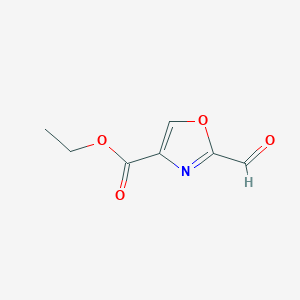

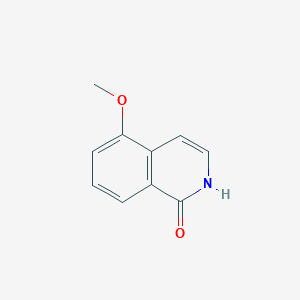

![molecular formula C14H17ClFNO3 B175840 N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester CAS No. 141772-35-2](/img/structure/B175840.png)

N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester

Vue d'ensemble

Description

N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester, also known as Suvorexant, is a novel drug that was approved by the FDA in 2014 for the treatment of insomnia. Suvorexant is a dual orexin receptor antagonist that works by blocking the action of orexin, a neurotransmitter that regulates wakefulness and arousal.

Applications De Recherche Scientifique

N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in improving sleep quality and duration in patients with insomnia. In addition, this compound has been investigated for its potential use in the treatment of depression, anxiety, and substance abuse disorders.

Mécanisme D'action

N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester works by blocking the action of orexin, a neuropeptide that is involved in the regulation of wakefulness and arousal. Orexin is produced by a small group of neurons in the hypothalamus and binds to two types of receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). By blocking the action of orexin, this compound promotes sleep and reduces wakefulness.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to decrease wakefulness and increase the duration of both non-REM and REM sleep. This compound has also been shown to reduce the frequency of awakenings during the night and improve sleep quality. In addition, this compound has been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate orexin signaling.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester has several advantages for use in lab experiments. It is a highly selective antagonist of the orexin receptors, which makes it a useful tool for studying the role of orexin in various physiological and pathological processes. In addition, this compound has a long half-life, which allows for sustained inhibition of orexin signaling. However, this compound has some limitations for use in lab experiments. It is a relatively new drug, and there is still much to be learned about its pharmacology and mechanism of action. In addition, this compound is not widely available, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester. One area of interest is the potential use of this compound in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and substance abuse disorders. Another area of interest is the development of new orexin receptor antagonists with improved pharmacological properties. Finally, further research is needed to elucidate the precise mechanisms by which this compound modulates orexin signaling and to identify potential side effects and safety concerns associated with its use.

Conclusion

This compound is a novel drug that has been approved for the treatment of insomnia. It works by blocking the action of orexin, a neurotransmitter that regulates wakefulness and arousal. This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in improving sleep quality and duration in patients with insomnia and has been investigated for its potential use in the treatment of depression, anxiety, and substance abuse disorders. This compound has several advantages for use in lab experiments, but there are also some limitations to its use. Future research is needed to fully understand the pharmacology and mechanism of action of this compound and to identify potential new therapeutic applications.

Propriétés

Numéro CAS |

141772-35-2 |

|---|---|

Formule moléculaire |

C14H17ClFNO3 |

Poids moléculaire |

301.74 g/mol |

Nom IUPAC |

ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)carbamate |

InChI |

InChI=1S/C14H17ClFNO3/c1-2-19-14(18)17-12-8-13(10(15)7-11(12)16)20-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,17,18) |

Clé InChI |

PFYRQIYADNOZMC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=CC(=C(C=C1F)Cl)OC2CCCC2 |

SMILES canonique |

CCOC(=O)NC1=CC(=C(C=C1F)Cl)OC2CCCC2 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

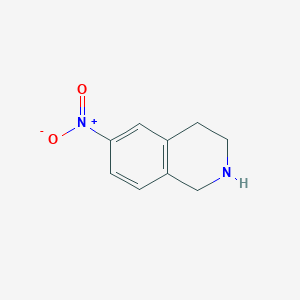

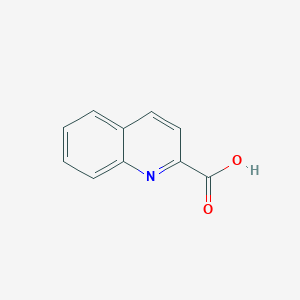

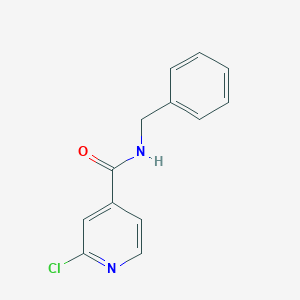

![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)

![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)